

Physicochemical Properties of 2-Phenyl-1,3benzoxazol-6-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Phenyl-1,3-benzoxazol-6-amine

Cat. No.: B1300868

Get Quote

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of **2-Phenyl-1,3-benzoxazol-6-amine**, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific isomer, this guide also includes information on closely related compounds and general experimental protocols for property determination.

Physicochemical Data Summary

Quantitative data for **2-Phenyl-1,3-benzoxazol-6-amine** is not extensively reported in publicly available literature. However, data for the parent compound, 2-phenyl-1,3-benzoxazole, and the isomeric 2-phenyl-1,3-benzoxazol-5-amine, can provide valuable reference points.

Property	2-Phenyl-1,3- benzoxazole	2-Phenyl-1,3- benzoxazol-5- amine	2-Phenyl-1,3- benzoxazol-6- amine (Predicted/Inferred)
Molecular Formula	C13H9NO	C13H10N2O	C13H10N2O
Molecular Weight	195.22 g/mol [1]	210.23 g/mol [2]	210.23 g/mol
Melting Point	100-103 °C[1]	Not available	Not available
Boiling Point	Not available	Not available	Not available
Solubility	Insoluble in water[3]	Enhanced solubility noted, but no quantitative data[4]	Likely sparingly soluble in water, with enhanced solubility in organic solvents.
рКа	Not available	Not available	The amine group is expected to be basic.
logP	3.4 (Computed)[5]	2.7 (Computed)[2]	Not available

Experimental Protocols

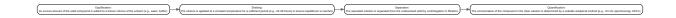
Detailed experimental protocols for the determination of the physicochemical properties of **2-Phenyl-1,3-benzoxazol-6-amine** are not available. However, the following are standard methodologies that can be employed for its characterization.

Melting Point Determination

The melting point of a solid crystalline substance can be determined using a capillary melting point apparatus.

Workflow for Melting Point Determination

Click to download full resolution via product page



Caption: Workflow for determining the melting point of a solid sample.

Solubility Determination

The solubility of a compound can be determined by the shake-flask method.

Workflow for Solubility Determination

Click to download full resolution via product page

Caption: Standard shake-flask method for solubility determination.

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration.

Workflow for pKa Determination

Click to download full resolution via product page

Caption: Workflow for pKa determination via potentiometric titration.

LogP Determination

The partition coefficient (logP) can be determined using the shake-flask method followed by quantification.

Workflow for LogP Determination

Click to download full resolution via product page

Caption: Shake-flask method for the determination of the partition coefficient (LogP).

Synthesis of 2-Phenyl-1,3-benzoxazole Derivatives

The synthesis of 2-phenyl-benzoxazole derivatives typically involves the condensation of a 2-aminophenol with a benzoic acid derivative. For **2-Phenyl-1,3-benzoxazol-6-amine**, a plausible synthetic route would involve the reaction of 2,4-diaminophenol with benzoic acid, often in the presence of a dehydrating agent like polyphosphoric acid (PPA).

Plausible Synthetic Pathway for 2-Phenyl-1,3-benzoxazol-6-amine

Click to download full resolution via product page

Caption: A potential synthetic route for **2-Phenyl-1,3-benzoxazol-6-amine**.

Biological and Pharmaceutical Relevance

The benzoxazole scaffold is a prominent feature in many biologically active compounds. Derivatives of 2-phenyl-benzoxazole have been reported to exhibit a wide range of pharmacological activities, making them attractive for drug discovery and development. These activities include:

- Antimicrobial Activity: Various substituted 2-phenyl-benzoxazoles have demonstrated efficacy against a range of bacterial and fungal strains.[6][7][8]
- Anticancer Activity: The benzoxazole nucleus is a core component of several compounds investigated for their antitumor properties.[9][10]
- Enzyme Inhibition: Certain benzoxazole derivatives have been identified as inhibitors of enzymes such as acetylcholinesterase, which is relevant in the context of Alzheimer's disease.[11]
- Fluorescent Probes: The fluorescent properties of some benzoxazole derivatives make them useful as probes in biological imaging and sensor technology.[4][10]

The presence of an amine group at the 6-position of the 2-phenyl-1,3-benzoxazole core in the title compound provides a reactive handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for biological screening. This makes **2-Phenyl-1,3-benzoxazol-6-amine** a valuable building block in medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 2-Phenyl-1,3-benzoxazol-5-amine | C13H10N2O | CID 721059 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzoxazole Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]

- 5. Benzoxazole, 2-phenyl- | C13H9NO | CID 70030 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. mdpi.com [mdpi.com]
- 10. jetir.org [jetir.org]
- 11. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physicochemical Properties of 2-Phenyl-1,3-benzoxazol-6-amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1300868#physicochemical-properties-of-2-phenyl-1-3-benzoxazol-6-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.